2-(4-Bromophenyl)thiazole-4-carbaldehyde
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Overview
Description
“2-(4-Bromophenyl)thiazole-4-carbaldehyde” is a chemical compound with the empirical formula C10H6BrNOS. It has a molecular weight of 268.13 . This compound is usually in solid form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C([H])C1=NC(C2=CC=C(Br)C=C2)=CS1
. Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 268.13 .Scientific Research Applications
Heterocyclic Compound Synthesis
2-(4-Bromophenyl)thiazole-4-carbaldehyde plays a role in the synthesis of various heterocyclic compounds. For example, its reaction with 2-bromoacetophenone in basic catalysis results in a mixture of compounds, including 2,3-epoxy-1-phenyl-3-(2-phenyl-thiazol-4-yl)-propan-1-one, which have been structurally investigated through spectroscopic methods (Zaharia, Silvestru, Vérité, Vlassa, Imre, & Silvestru, 2008).
Pharmaceutical Research
In pharmaceutical research, derivatives of thiazole and pyrazoline containing the 2-thienylpyrazole moiety have been synthesized and evaluated for antimicrobial, anti-inflammatory, and analgesic activities. These compounds have shown significant potential in these areas, highlighting the versatility of thiazole derivatives in medicinal chemistry (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).
Materials Chemistry
Thiazole derivatives, including those related to this compound, are also significant in materials chemistry. For instance, their use in the synthesis of fluorescent organic light-emitting diode materials has been explored. These compounds have shown promising properties in the context of optoelectronic applications (Xu & Yu, 2011).
Anti-Corrosion Applications
Derivatives of thiazole have been evaluated for their anti-corrosion activity. This research explores the potential of these compounds in protecting metals from corrosion, an important consideration in industrial applications (Rehan, Al Lami, & Khudhair, 2021).
Antioxidant Properties
The antioxidant properties of benzo[4, 5]imidazo[2, 1-b]thiazole derivatives, synthesized from related thiazole carbaldehydes, have been studied. These compounds have shown significant inhibition in antioxidant studies, indicating their potential in pharmacological applications (Nikhila, Batakurki, & Yallur, 2020).
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit antimicrobial and antitumor activities . They are known to interact with various biological targets, including DNA and topoisomerase II .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
It’s known that thiazole derivatives can interfere with the normal functioning of dna and topoisomerase ii, which are crucial for cell division and growth . This interference can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (26813) and structure , can influence its pharmacokinetic profile.
Result of Action
Thiazole derivatives have been reported to exhibit antimicrobial and antitumor activities . For instance, some thiazole derivatives can cause DNA double-strand breaks and cell cycle arrest, leading to cell death .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to have significant antimicrobial and antiproliferative activities .
Cellular Effects
Some thiazole derivatives have shown anticancer activity against human breast adenocarcinoma cell line (MCF7) .
Molecular Mechanism
Thiazole derivatives have been reported to have antimicrobial and anticancer activities .
Properties
IUPAC Name |
2-(4-bromophenyl)-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMFNSXHHNSAFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577198 |
Source
|
Record name | 2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21166-30-3 |
Source
|
Record name | 2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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